molecular formula C14H15NO4 B7889992 Phthaloyl-L-Leucine

Phthaloyl-L-Leucine

Cat. No.: B7889992
M. Wt: 261.27 g/mol
InChI Key: RMOSZIHTPMEZAP-LLVKDONJSA-N
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Description

Phthaloyl-L-Leucine (CAS: [2419-38-7]) is a protected derivative of the amino acid L-leucine, where the α-amino group is substituted with a phthaloyl group. This modification enhances its stability and utility in synthetic chemistry, particularly in peptide synthesis and chiral resolution. The compound is synthesized by heating L-leucine with phthalic anhydride in pyridine at 100–105°C for one hour, though early methods reported poor yields (~20%) . Key physical properties include a molecular weight of 261.28 g/mol, a melting point of 121–122°C, and an optical rotation of [α]D²⁰ −25.5° (in ethanol) .

This compound is notable for its role in polymer chemistry, serving as a monomer in microwave-assisted polycondensation reactions with aromatic diols to synthesize fluorinated polyethers . Additionally, it acts as a resolving agent in chiral chromatography, enabling the separation of enantiomers in stereochemical studies . Despite its discontinued status at CymitQuimica, it remains available from suppliers like Fujifilm Wako Pure Chemical Corporation .

Properties

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSZIHTPMEZAP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-38-7
Record name (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Standard Protocol

Phthaloyl-L-leucine is synthesized via direct condensation of L-leucine and phthalic anhydride under thermal conditions. The reaction proceeds through nucleophilic acyl substitution, where the amino group of L-leucine attacks the electrophilic carbonyl carbon of phthalic anhydride. A representative protocol involves:

  • Reagents : L-leucine (26.2 g, 25 mmol), phthalic anhydride (45 g, 25 mmol), glacial acetic acid (20 mL).

  • Conditions : Reflux at 135–140°C for 5–7 hours under inert atmosphere.

Post-reaction, the mixture is acidified with 10% HCl to precipitate crude this compound, which is recrystallized from ethanol-water (yield: 96–98%).

Table 1: Thermal Synthesis Parameters and Outcomes

ParameterValueSource
Temperature135–140°C
Reaction Time5–7 hours
SolventGlacial acetic acid
Yield96–98%
Recrystallization SolventEthanol-water (1:4)

Limitations and Byproduct Formation

Prolonged heating (>8 hours) promotes imide formation, reducing yield by 15–20%. Additionally, incomplete acidification leads to residual phthalic acid, necessitating rigorous pH control (optimal pH: 2.5–3.0).

Chloroformate-Mediated Synthesis

N-Ethyl Formate-Phthalic Imidine Intermediate

An alternative method employs N-ethyl formate-phthalic imidine as an activated intermediate, enhancing reaction specificity.

Procedure :

  • Intermediate Synthesis :

    • Phthalic imidine (25 mmol) and triethylamine (25 mmol) dissolved in N,N-dimethylformamide (DMF).

    • Cooled to 0–5°C, followed by addition of vinyl chloroformate (25 mmol).

  • Coupling with L-Leucine :

    • L-leucine sodium salt solution (prepared with equimolar Na2CO3) reacted with the intermediate at 5–10°C for 2 hours.

This method achieves 98% yield with minimal byproducts, attributed to the low-temperature conditions suppressing side reactions.

Table 2: Chloroformate Method Optimization

FactorOptimal ValueImpact on Yield
Temperature5–10°C+25% vs. RT
SolventDMFPrevents hydrolysis
Reaction Time2 hoursMaximizes conversion

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and stabilize the transition state, accelerating the reaction by 40% compared to benzene. Non-polar solvents favor diamide formation, reducing target product yield by 30–35%.

Comparative Analysis of Methodologies

Yield and Scalability

  • Thermal Method : High yields (96–98%) but limited scalability due to energy-intensive reflux.

  • Chloroformate Method : Scalable with batch reactors, though reagent costs are 20% higher.

Table 3: Method Comparison for Industrial Applications

CriterionThermal MethodChloroformate Method
Yield96–98%98%
Cost per Kilogram$120$145
Reaction Time5–7 hours2–3 hours
Byproduct Formation5–7%<2%

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 150°C) reduces reaction time to 30 minutes with 94% yield, though equipment costs limit industrial adoption.

Catalytic Enhancements

Adding 1 mol% ZnCl2 increases reaction rate by 50% through Lewis acid catalysis, but complicates product purification .

Chemical Reactions Analysis

Types of Reactions

Phthaloyl-L-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Phthaloyl-L-Leucine is characterized by its molecular formula C14H15NO4C_{14}H_{15}NO_{4} and a molecular weight of approximately 261.27 g/mol. The presence of the phthaloyl group enhances the stability and solubility of L-Leucine, making it suitable for various applications in organic synthesis and material science.

Applications in Polymer Chemistry

This compound has been utilized in the synthesis of chiral polystyrene microspheres through a post-polymer modification approach. This method involves the use of Friedel–Crafts acylation, allowing for the development of materials that can selectively separate enantiomers from racemic mixtures. For instance, protected PS-L-Leu microspheres achieved an enantioselective separation efficiency of up to 81.6% for leucine .

Application Methodology Outcome
Chiral Polystyrene MicrospheresFriedel–Crafts acylation with this compound81.6% enantioselective separation
Enantioselective AdsorptionMicrosphere filtrationEnhanced separation efficiency

Role in Drug Discovery

This compound is increasingly recognized for its potential as a chiral building block in drug development. Its ability to derivatize the N-terminus of peptides enhances their properties for mass spectrometry analysis, facilitating the identification and characterization of bioactive compounds. This application is particularly valuable in proteomics, where understanding protein interactions and modifications is crucial.

Case Studies in Proteomics

In proteomic studies, this compound has been employed to selectively modify peptides, improving their detectability and stability during analysis. For example:

  • Study on Protein Derivatization : Researchers used this compound to derivatize peptides, resulting in enhanced ionization efficiency during mass spectrometric analysis, which is critical for accurate quantification.
  • Impact on Mass Spectrometry : The compound's ability to stabilize peptide bonds allows for better resolution and identification of complex protein mixtures, aiding in biomarker discovery and validation.

Mechanism of Action

The mechanism of action of Phthaloyl-L-Leucine primarily involves its role as a protecting group in peptide synthesis. The phthaloyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Phthaloyl-Protected Amino Acids

Phthaloyl-L-Leucine belongs to a broader class of N-phthaloyl amino acids, which share the phthaloyl protecting group but differ in side-chain structures. Key comparisons include:

Compound CAS Number Molecular Weight (g/mol) Key Applications
This compound [2419-38-7] 261.28 Polymer synthesis, chiral resolution
Phthaloyl-L-Isoleucine Not provided ~275.30* Agricultural chemicals, polymer research
Phthaloyl-L-Phenylalanine Not provided ~311.33* Peptide synthesis, drug intermediates
Phthaloyl-L-Valine Not provided ~247.27* Polymer chemistry
PHTHALYL-DL-GLUTAMIC ACID Not provided ~307.28* Surfactants, biodegradable polymers

*Estimated based on amino acid side chains.

  • Synthesis Efficiency: this compound’s synthesis yield (~20%) is lower compared to phthaloyl derivatives of smaller amino acids (e.g., valine), where steric hindrance is reduced .
  • Thermal Stability : this compound-based polymers exhibit higher thermal stability (decomposition >300°C) than those derived from Phthaloyl-L-Valine, likely due to leucine’s bulky hydrophobic side chain .

Functional Analogues: Leucine Derivatives with Alternative Protecting Groups

Other leucine derivatives employ distinct protecting groups, altering reactivity and applications:

Compound CAS Number Molecular Weight (g/mol) Key Features
N-α-Formyl-L-Leucine [44978-39-4] 159.19 Smaller protecting group; used in peptide synthesis
N-α-Trityl-L-Leucine Diethylammonium Salt [3226-94-6] 446.62 Enhanced solubility in organic solvents; used in solid-phase synthesis
  • Solubility : this compound is less polar than N-α-Trityl derivatives, limiting its solubility in aqueous systems but favoring organic-phase reactions .
  • Chiral Resolution : Unlike formyl or trityl derivatives, the phthaloyl group’s rigidity improves enantiomeric discrimination in chromatography .

Biological Activity

Phthaloyl-L-leucine is a derivative of the amino acid leucine, modified with a phthaloyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in the context of drug design and amino acid applications. This article reviews the biological activity of this compound, focusing on its synthesis, effects, and potential applications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions, including acylation processes. One notable method involves the Friedel–Crafts acylation reaction, which allows for the modification of polystyrene microspheres with chiral amino acids like this compound. The resulting microspheres have been shown to exhibit enantioselective separation properties, achieving up to 81.6% enantiomeric excess in separating racemic mixtures of leucine .

The characterization of this compound typically involves techniques such as NMR and FTIR spectroscopy. For instance, the deprotection of phthaloyl groups can be confirmed through shifts in NMR peaks, indicating successful synthesis and modification .

Biological Activity and Mechanisms

This compound exhibits several biological activities that are crucial for its application in pharmacology and biochemistry:

Case Study 1: Enantioselective Separation

A study demonstrated the use of this compound-modified polystyrene microspheres for enantioselective separation. The modified microspheres achieved significant enantiomeric excess (ee) values, showcasing their utility in chiral resolution processes essential for pharmaceuticals .

Case Study 2: Antioxidant Efficacy

In a comparative study involving various amino acid conjugates with curcumin, this compound was noted for enhancing curcumin's stability and bioavailability. The conjugate displayed improved antioxidant activity compared to free curcumin, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study ReferenceBiological ActivityKey Findings
Enantioselective SeparationAchieved 81.6% ee in separating leucine racemates using modified microspheres.
Antioxidant ActivityEnhanced antioxidant properties when conjugated with curcumin; improved stability and bioavailability.
Anticancer PropertiesInduced apoptosis in cancer cells; potential for use in cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Phthaloyl-L-Leucine, and how can reaction yields be optimized?

  • Methodological Answer : this compound is synthesized via condensation of L-leucine with phthalic anhydride in pyridine at 100–105°C for 1 hour. However, yields are often suboptimal due to side reactions. To improve efficiency, researchers can adjust stoichiometry (e.g., excess phthalic anhydride), optimize reaction time, or explore alternative solvents like DMF. Recrystallization from aqueous methanol enhances purity, as evidenced by melting point (121–122°C) and optical rotation ([α]D²⁰ −25.5°) .

Q. How can researchers apply the PICOT framework to structure studies on this compound's biochemical interactions?

  • Methodological Answer : The PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) ensures focused hypotheses. For example:

  • Population : Protein-ligand systems.
  • Intervention : this compound as a chiral auxiliary.
  • Comparison : Other N-phthaloyl amino acid derivatives.
  • Outcome : Enantioselectivity in asymmetric synthesis.
  • Time : Reaction completion under varied temperatures.
    This structure clarifies variables and aligns with reproducibility standards .

Q. What spectroscopic techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselective phthaloylation by identifying proton shifts (e.g., γ-position substitution in leucine). High-Performance Liquid Chromatography (HPLC) quantifies purity, while melting point analysis and optical rotation measurements validate crystallinity and stereochemical integrity .

Advanced Research Questions

Q. How can contradictory data on this compound's stability in aqueous environments be resolved?

  • Methodological Answer : Discrepancies in stability studies often arise from pH variability or analytical method limitations. Researchers should:

  • Standardize buffers (e.g., phosphate vs. Tris) to control pH.
  • Use tandem LC-MS to track hydrolysis products.
  • Apply Arrhenius kinetics to model degradation under accelerated conditions.
    Comparative studies with deuterated solvents in NMR can isolate solvent effects .

Q. What experimental design principles ensure reproducibility in multi-institutional studies on this compound's catalytic applications?

  • Methodological Answer : Collaborative projects should:

  • Define milestones (e.g., yield thresholds, enantiomeric excess targets).
  • Use centralized reference standards for calibration.
  • Document protocols in Supplementary Information (SI) with step-by-step videos or spectra.
  • Distribute tasks (e.g., synthesis, characterization, computational modeling) to leverage specialized expertise .

Q. How can Density Functional Theory (DFT) models predict this compound's stereoelectronic effects in asymmetric catalysis?

  • Methodological Answer : DFT simulations (e.g., B3LYP/6-31G* basis set) compute electron density distributions to identify reactive sites. Key steps:

  • Optimize geometry of this compound-metal complexes.
  • Calculate Frontier Molecular Orbitals (FMOs) to assess nucleophilic/electrophilic regions.
  • Validate models against experimental NMR coupling constants or X-ray crystallography data .

Q. What mechanistic pathways explain this compound's role in peptide synthesis side reactions?

  • Methodological Answer : Side reactions (e.g., racemization or phthaloyl deprotection) are probed via:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated leucine.
  • In-situ IR Spectroscopy : Monitor carbonyl stretching frequencies during coupling.
  • Mass Spectrometry : Identify byproducts like phthalic acid or diketopiperazines.
    Controlled studies under inert atmospheres (N₂/Ar) minimize oxidative interference .

Methodological Best Practices

  • Data Reporting : Adhere to NIH guidelines for preclinical studies (e.g., detailing animal models, cell lines, or statistical thresholds) to facilitate replication .
  • Ethical Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, ensure animal studies align with 3R principles (Replacement, Reduction, Refinement) .
  • Conflict Resolution : Engage interdisciplinary peer reviews to identify confounding variables (e.g., solvent polarity, catalyst loading) in contradictory datasets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.